2-Methoxy-6-methyl-4-nitropyridine
Description
2-Methoxy-6-methyl-4-nitropyridine is a nitro-substituted pyridine derivative featuring methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 6, respectively, and a nitro (-NO₂) group at position 2. This compound belongs to a class of nitropyridines with applications in organic synthesis, pharmaceuticals, and materials science. Its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, which modulate aromatic substitution patterns and stability .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-7(8-5)12-2/h3-4H,1-2H3 |
InChI Key |
CCOZIRXHBTVVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-nitropyridine typically involves nitration reactions. One common method is the nitration of 2-methoxy-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods
Industrial production of 2-Methoxy-6-methyl-4-nitropyridine may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-4-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 2-Methoxy-6-methyl-4-nitropyridine, highlighting differences in substituent positions and functional groups:
Key Observations :
- Nitro Position : The position of the nitro group significantly impacts reactivity. For example, 2-Methoxy-4-methyl-5-nitropyridine (7c) with a nitro group at position 5 exhibits higher synthetic yield (95%) compared to its isomer with nitro at position 3 (7d, 80%) . This suggests steric or electronic factors favor nitration at position 5 in certain frameworks.
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl in 6-Chloro-2-methoxy-3-nitropyridine) enhance electrophilic substitution reactivity, whereas electron-donating groups (e.g., -OCH₃) stabilize the aromatic ring but may reduce nitration efficiency .
Biological Activity
2-Methoxy-6-methyl-4-nitropyridine (MMP) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxy group, a methyl group, and a nitro group on the pyridine ring, which contribute to its unique properties and reactivity. Research into MMP has primarily focused on its applications in medicinal chemistry, particularly in the context of gallstone dissolution and as a potential therapeutic agent against various diseases.
MMP possesses several key chemical properties that influence its biological activity:
- Molecular Formula : C_8H_8N_2O_3
- Molecular Weight : 180.16 g/mol
- Boiling Point : 156°C
The presence of the nitro group is significant as it can participate in various chemical reactions, including nucleophilic substitutions and reductions, which can lead to the formation of biologically active derivatives.
Antimicrobial and Anticancer Properties
Research has indicated that MMP exhibits antimicrobial properties. Studies have shown that nitropyridines, including MMP, can inhibit the growth of various bacterial strains. The mechanism often involves interference with microbial DNA replication or enzyme activity.
In addition to antimicrobial effects, there is emerging evidence suggesting that MMP may have anticancer potential. A study highlighted its role as a selective inhibitor of fat mass and obesity-associated protein (FTO), which is implicated in cancer progression. The compound demonstrated significant inhibition of FTO activity, indicating its potential as an anti-cancer agent .
Gallstone Dissolution
One of the most notable applications of MMP is in the dissolution of cholesterol gallstones . A comparative study between MMP and methyl-tert-butyl ether (MTBE) showed that MMP achieved higher solubility rates for gallstones in both in vitro and in vivo models. Specifically, MMP exhibited approximately 1.8 times higher solubility compared to MTBE when tested in porcine models . The study concluded that MMP not only offers superior efficacy but also presents a lower toxicological profile than MTBE, making it a promising alternative for clinical applications.
The biological activity of MMP can be attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may enhance binding interactions with biological macromolecules such as enzymes or receptors. Additionally, the methoxy and methyl groups contribute to the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
